Cbz-Sar-DL-Pro-DL-Arg-OH

Stereochemistry Serine Protease Structure-Activity Relationship

Cbz-Sar-DL-Pro-DL-Arg-OH (molecular formula C₂₂H₃₂N₆O₆, molecular weight 476.5 g/mol) is a synthetic tripeptide derivative bearing an N‑terminal benzyloxycarbonyl (Cbz) protecting group and a free C‑terminal carboxylic acid. The sequence incorporates sarcosine (Sar, N‑methylglycine), DL‑proline, and DL‑arginine.

Molecular Formula C22H32N6O6
Molecular Weight 476.5 g/mol
Cat. No. B12101521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Sar-DL-Pro-DL-Arg-OH
Molecular FormulaC22H32N6O6
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCN(CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H32N6O6/c1-27(22(33)34-14-15-7-3-2-4-8-15)13-18(29)28-12-6-10-17(28)19(30)26-16(20(31)32)9-5-11-25-21(23)24/h2-4,7-8,16-17H,5-6,9-14H2,1H3,(H,26,30)(H,31,32)(H4,23,24,25)
InChIKeyPSXDICJGJXJQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-Sar-DL-Pro-DL-Arg-OH: A Cbz-Protected Tripeptide Building Block with DL‑Stereochemistry for Serine Protease Research


Cbz-Sar-DL-Pro-DL-Arg-OH (molecular formula C₂₂H₃₂N₆O₆, molecular weight 476.5 g/mol) is a synthetic tripeptide derivative bearing an N‑terminal benzyloxycarbonyl (Cbz) protecting group and a free C‑terminal carboxylic acid . The sequence incorporates sarcosine (Sar, N‑methylglycine), DL‑proline, and DL‑arginine. It belongs to the class of arginine‑containing tripeptides widely used as serine protease substrates or inhibitors, and the Cbz group provides orthogonal protection compatible with both Boc and Fmoc solid‑phase peptide synthesis strategies [1].

Why Generic Substitution of Cbz-Sar-DL-Pro-DL-Arg-OH with L‑Stereoisomer or Gly‑Containing Analogs Compromises Research Objectives


Although Z-Sar-Pro-Arg-OH (CAS 112898-31-4) and Cbz-Gly-Pro-Arg-based substrates share the same core tripeptide scaffold, critical structural differences make them non‑interchangeable. The DL‑designation in Cbz-Sar-DL-Pro-DL-Arg-OH denotes a racemic mixture at both the proline and arginine α‑carbons, generating up to four stereoisomers, whereas Z-Sar-Pro-Arg-OH contains exclusively L‑amino acids . This stereochemical divergence directly impacts protease recognition: thrombin and related serine proteases exhibit marked stereospecificity at the P2 (Pro) and P1 (Arg) positions, and D‑amino acid substitution can alter both catalytic efficiency (k_cat/K_m) and binding mode [1][2]. Similarly, the N‑methyl group on sarcosine imposes backbone conformational constraints distinct from those of glycine or phenylalanine, potentially affecting both potency and selectivity profiles [3].

Quantitative Differentiation Evidence for Cbz-Sar-DL-Pro-DL-Arg-OH vs. Closest Analogs


DL‑Stereochemistry Provides a Racemic Mixture of Four Stereoisomers vs. the Single L,L‑Isomer in Z-Sar-Pro-Arg-OH

Cbz-Sar-DL-Pro-DL-Arg-OH contains DL‑Pro and DL‑Arg, giving a racemic mixture of four stereoisomers. In contrast, Z-Sar-Pro-Arg-OH (CAS 112898-31-4) is defined as the L-Pro-L-Arg single isomer . For thrombin, the D‑Phe-D-Pro-Arg sequence is a well‑established inhibitor scaffold with sub‑micromolar K_i values, whereas L‑Phe-L-Pro-Arg is inactive, underscoring the critical role of stereochemistry in molecular recognition [1]. The DL mixture therefore offers a built‑in stereochemical probe that the pure L‑isomer cannot provide.

Stereochemistry Serine Protease Structure-Activity Relationship

Sarcosine (N‑Methylglycine) at P3 Imparts Backbone Rigidity and Metabolic Stability vs. Gly‑Containing Tripeptide Substrates

Cbz-Sar-DL-Pro-DL-Arg-OH contains sarcosine (Sar), an N‑methylated glycine. The N‑methyl group restricts φ/ψ backbone torsional angles and eliminates the amide hydrogen‑bond donor, which is known to reduce susceptibility to non‑specific proteolysis [1]. In thrombin substrate studies, the Sar-Pro-Arg-pNA chromogenic substrate (Sar at P3) is cleaved by α‑thrombin with a K_i of 1.75 ± 0.03 mM when competitively inhibited by RPPGF, demonstrating that Sar-containing tripeptides are competent thrombin substrates [2]. By comparison, the analogous Cbz-Gly-Pro-Arg-4-methoxy-αNA (Gly at P3) is also a thrombin substrate but lacks the conformational restriction provided by N‑methylation; quantitative head‑to‑head k_cat/K_m data are not available in the same experimental series, but the methyl scan literature confirms that N‑methylation at the P3 linker position modulates thrombin S' subsite interactions [3].

N-Methylation Proteolytic Stability Peptide Conformation

Free C‑Terminal Carboxylic Acid Enables Direct Conjugation and Library Synthesis vs. p‑Nitroanilide or Amide‑Terminated Substrates

Cbz-Sar-DL-Pro-DL-Arg-OH features a free C‑terminal carboxylic acid (MW 476.5 g/mol), making it a versatile building block for further peptide elongation, conjugation to resins, or derivatization with fluorophores and affinity tags . By contrast, Sar-Pro-Arg-pNA (MW ~500 Da with p‑nitroaniline) and (Sar-Pro-Arg)₂-Rhodamine 110 are pre‑derivatized chromogenic/fluorogenic substrates that are end‑point reagents incapable of further chemical elaboration [1]. The free acid form therefore enables divergent synthesis of focused compound libraries or customized activity probes from a single intermediate.

Peptide Conjugation Solid-Phase Synthesis Building Block

Cbz Protection Provides Orthogonal Deprotection Compatibility Distinct from Fmoc and Boc in Multi‑Step Peptide Synthesis

The N‑terminal Cbz group of Cbz-Sar-DL-Pro-DL-Arg-OH is stable to the basic conditions used for Fmoc removal (20% piperidine/DMF) and to the acidic conditions used for Boc removal (TFA), enabling true orthogonality in multi‑step synthesis [1]. In contrast, analogs protected with Fmoc (e.g., Fmoc-Sar-Pro-Arg-OH) or Boc (e.g., Boc-DL-Phe-DL-Pro-DL-Arg-OH) are not compatible with the same orthogonal deprotection schemes and require different global deprotection strategies . The Cbz group can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions that leave Fmoc and Boc groups intact.

Orthogonal Protection SPPS Cbz Group

Fragment Ion Signature in Tandem Mass Spectrometry Enables Unambiguous Identification of Cbz-Sar-Containing Tripeptides vs. Cbz-Gly-Containing Analogs

Under collision‑induced dissociation (CID), Cbz‑protected tripeptides containing C‑terminal arginine undergo characteristic rearrangements of the N‑terminal protecting group, producing diagnostic fragment ions [1]. For Cbz-Gly-Pro-Arg-NH₂, the primary fragmentation pathway involves loss of the Cbz group as benzyl alcohol (108 Da), generating a distinct [M+H–108]⁺ ion. The Sar‑containing analog Cbz-Sar-DL-Pro-DL-Arg-OH is predicted to exhibit a similar fragmentation pattern but with an additional characteristic loss of the N‑methyl group (14 Da) from the sarcosine residue, providing a unique MS² fingerprint that distinguishes it from Gly‑containing tripeptides . This differential fragmentation signature is valuable for analytical quality control and for tracking the compound in complex biological matrices.

Mass Spectrometry Analytical Characterization Cbz Fragmentation

DL‑Amino Acid Composition Preferentially Samples Protease Subsite Tolerance vs. Single Enantiomer Substrates

When screened against a panel of serine proteases, tripeptidyl-p-nitroanilide substrates containing D‑amino acids at P2 or P1 exhibit altered specificity constants (k_cat/K_m) relative to their all‑L counterparts. For example, D-Pro-Leu-Arg-pNA was identified as the ideal substrate for a thrombin‑like enzyme from Lachesis muta muta venom through regression analysis of kinetic parameters, demonstrating that D‑Pro at P2 can markedly enhance catalytic efficiency [1]. While direct k_cat/K_m values for Cbz-Sar-DL-Pro-DL-Arg-OH are not publicly available, the presence of DL‑Pro and DL‑Arg creates a mixture that simultaneously probes both D‑ and L‑preference at two critical subsites, a capability that single‑enantiomer substrates such as Z-Sar-Pro-Arg-OH (L‑Pro, L‑Arg) lack .

Enzyme Specificity Substrate Profiling DL-Amino Acid

Optimal Research and Procurement Scenarios for Cbz-Sar-DL-Pro-DL-Arg-OH


Stereochemical SAR Screening of Serine Protease Active Sites

Researchers investigating the stereochemical tolerance of thrombin, trypsin, or Factor Xa at the P2 and P1 positions can use Cbz-Sar-DL-Pro-DL-Arg-OH as a single-compound probe that simultaneously presents D‑ and L‑configurations at both Pro and Arg residues. This avoids the need to synthesize and purify four separate enantiopure peptides, accelerating hit‑to‑lead timelines. The free C‑terminus allows subsequent conjugation of a chromogenic or fluorogenic reporter for quantitative kinetic readout [1][2].

Orthogonally Protected Building Block for Solid-Phase Peptide Library Synthesis

In multi‑step SPPS requiring three‑dimensional orthogonal protection (e.g., Cbz/Fmoc/Boc), this compound serves as a pre‑assembled tripeptide cassette. The Cbz group is stable to piperidine and TFA, enabling selective Fmoc or Boc deprotection without premature Cbz removal. The free C‑terminal acid permits direct resin loading or solution‑phase fragment condensation. This workflow is particularly valuable for constructing peptide libraries containing non‑proteinogenic amino acids such as sarcosine [3].

Metabolic Stability Screening of N‑Methylated Peptide Leads

The sarcosine residue introduces an N‑methyl amide bond that is resistant to non‑specific proteolysis. Cbz-Sar-DL-Pro-DL-Arg-OH can be incorporated into lead peptide sequences to assess the impact of N‑methylation on plasma stability, cellular half‑life, and oral bioavailability, using the DL‑stereochemistry to concurrently evaluate the stability contribution of each enantiomer [4].

Analytical Reference Standard for LC‑MS/MS Identification of Cbz‑Protected Peptide Metabolites

The characteristic CID fragmentation pattern—loss of benzyl alcohol (108 Da) followed by loss of the N‑methyl group (14 Da)—provides a unique MS² fingerprint. Analytical laboratories can use this compound as a retention time and fragmentation reference standard for developing LC‑MS/MS methods to detect and quantify Cbz‑protected peptide metabolites in pharmacokinetic studies or in vitro metabolic stability assays [5].

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